Product packaging for Benzyl N-Boc-4-piperidinecarboxylate(Cat. No.:CAS No. 177990-33-9)

Benzyl N-Boc-4-piperidinecarboxylate

Cat. No.: B182013
CAS No.: 177990-33-9
M. Wt: 319.4 g/mol
InChI Key: QLGMYLVKJUYFDY-UHFFFAOYSA-N
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Description

Benzyl N-Boc-4-piperidinecarboxylate (CAS 177990-33-9) is a protected piperidine derivative serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . The compound features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines that allows for selective deprotection under mild acidic conditions, and a benzyl ester which can be selectively removed by hydrogenolysis. This bifunctional protection makes it a valuable scaffold for the stepwise synthesis of complex molecules. Its primary research application is as a key precursor in medicinal chemistry for the development of pharmacologically active compounds, particularly those containing the piperidine moiety which is a common structural feature in many drugs . Piperidine derivatives are frequently explored for their biological activities and are integral in the synthesis of peptide nucleic acids (PNAs) and other biologically active substances . As a high-purity building block (97%+), it enables researchers to efficiently introduce a protected 4-carboxypiperidine fragment into target structures, facilitating the exploration of new chemical entities . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO4 B182013 Benzyl N-Boc-4-piperidinecarboxylate CAS No. 177990-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGMYLVKJUYFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623948
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177990-33-9
Record name 4-Benzyl 1-tert-butyl piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl N Boc 4 Piperidinecarboxylate and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

The piperidine scaffold is a prevalent structural motif in many pharmaceuticals. chemicalbook.com The synthesis of functionalized piperidines, such as the core of Benzyl (B1604629) N-Boc-4-piperidinecarboxylate, can be achieved through various strategies. One common approach involves the modification of a pre-existing piperidine ring. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described, highlighting methods for introducing substituents onto the piperidine nitrogen. nih.gov

Another strategy involves the construction of the piperidine ring itself. While not always the most direct route for simple derivatives, complex substitution patterns can necessitate de novo ring synthesis. More commonly for the target compound, functionalization of a commercially available piperidone or piperidine derivative is employed. For example, the synthesis of fentanyl, a potent analgesic, utilizes N-Boc-4-piperidone as a key starting material, demonstrating the importance of this precursor in building complex piperidine-based structures. dtic.mil Furthermore, a Suzuki coupling protocol has been developed for the efficient construction of 4-benzyl piperidines from N-Boc-4-methylene piperidine, showcasing a modern cross-coupling approach to functionalize the 4-position of the piperidine ring. organic-chemistry.org

Introduction and Manipulation of the Benzyl Ester Moiety at C-4

A crucial step in the synthesis of Benzyl N-Boc-4-piperidinecarboxylate is the formation of the benzyl ester at the C-4 position of the piperidine ring.

Esterification Reactions and Optimizations

The esterification of the carboxylic acid at C-4 with benzyl alcohol is a key transformation. Traditional acid-catalyzed esterification methods can be effective but may not be suitable for substrates with acid-sensitive functional groups like the Boc protecting group. lookchem.com

Alternative methods with higher functional group tolerance are often preferred. One such method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). lookchem.com This protocol allows for the efficient esterification of carboxylic acids with primary or secondary alcohols under mild conditions. lookchem.com The reaction is advantageous as it produces volatile or water-soluble byproducts, simplifying purification. lookchem.com Microwave-assisted esterification of dicarboxylic acids with benzyl alcohol has also been explored, offering a faster reaction compared to thermal conditions, though it may yield monoester and dibenzyl ether as byproducts. researchgate.net

A typical laboratory-scale synthesis might involve reacting N-Boc-piperidine-4-carboxylic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as DMAP. Optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the desired benzyl ester.

Regioselective Installation of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The regioselective installation of the Boc group onto the piperidine nitrogen is a critical step in the synthesis of this compound and its precursors.

The most common method for introducing the Boc group is the reaction of the piperidine nitrogen with di-tert-butyl dicarbonate ((Boc)2O). chemicalbook.comchemicalbook.com This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For example, N-Boc-4-piperidone can be synthesized from 4-piperidone (B1582916) monohydrate hydrochloride by first treating with a base like triethylamine (B128534) to free the secondary amine, followed by the addition of (Boc)2O. chemicalbook.com A catalytic amount of DMAP can also be added to accelerate the reaction. chemicalbook.com The choice of solvent and base is important for achieving high yields. For instance, the synthesis of N-Boc-piperidine-4-carboxylic acid has been achieved in high yield using aqueous sodium hydroxide (B78521) and tert-butanol. chemicalbook.com The electron-withdrawing nature of the Boc group can also influence the reactivity of the heterocyclic ring, which is a key consideration in multi-step syntheses. nih.gov

Synthetic Pathways to Precursors and Analogs

The synthesis of this compound relies on the availability of key precursors, namely N-Boc-4-hydroxypiperidine and N-Boc-4-piperidone.

Synthesis of N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine is a versatile intermediate used in the synthesis of various pharmaceuticals. chemicalbook.comchemicalbook.com It is typically synthesized by the reduction of N-Boc-4-piperidone.

A common laboratory procedure involves the reduction of tert-butyl 4-oxopiperidine-1-carboxylate with a reducing agent such as sodium borohydride. The reaction is often carried out in a mixture of solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727) at low temperatures to control the reactivity. An alternative method involves starting from 4-piperidone hydrochloride hydrate (B1144303), which is first neutralized and then reduced, followed by protection of the nitrogen with (Boc)2O. google.com

Starting MaterialReagentsSolventYieldReference
tert-butyl 4-oxopiperidine-1-carboxylateSodium borohydrideTHF/Methanol87%
4-piperidone hydrochloride hydrate1. Liquid ammonia, Toluene; 2. Sodium borohydride, Methanol; 3. (Boc)2O, Potassium carbonate, MethanolToluene, MethanolHigh google.com
4-hydroxypiperidineDi-tert-butyl dicarbonate, Sodium hydrogen carbonateDichloromethane (B109758)/WaterQuantitative chemicalbook.com
N-Boc-4-piperidoneAluminum isopropoxide, IsopropanolTolueneHigh chembk.com

Synthesis of N-Boc-4-piperidone

N-Boc-4-piperidone is a fundamental building block for the synthesis of many piperidine derivatives. chemicalbook.com It serves as the direct precursor to N-Boc-4-hydroxypiperidine and can be used to introduce various substituents at the 4-position.

The synthesis of N-Boc-4-piperidone is generally achieved by the Boc-protection of 4-piperidone. A typical procedure involves reacting 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate in the presence of a base like triethylamine and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in a solvent like methanol. chemicalbook.com This method provides the product in quantitative yield. chemicalbook.com Another approach starts with the neutralization of 4-piperidone hydrate hydrochloride with sodium hydroxide, followed by reaction with (Boc)2O to yield N-Boc-4-piperidone. chembk.com

Starting MaterialReagentsSolventYieldReference
4-piperidone monohydrate hydrochlorideTriethylamine, Di-tert-butyl dicarbonate, DMAPMethanolQuantitative chemicalbook.com
4-piperidone hydrate hydrochlorideSodium hydroxide, Di-tert-butyl dicarbonateWater90.6% chembk.com

Derivatization of Piperidine-4-carboxylic Acid Derivatives

A prevalent and direct strategy for synthesizing this compound involves the chemical modification of piperidine-4-carboxylic acid and its corresponding esters. This pathway typically proceeds through two critical steps: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the subsequent esterification of the carboxylic acid functionality.

A frequently utilized method starts with the N-protection of a suitable piperidine-4-carboxylic acid ester, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate). This is accomplished by reacting the starting material with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, commonly triethylamine. The resulting intermediate, ethyl N-Boc-4-piperidinecarboxylate, is then converted to the final benzyl ester. This is often achieved via a transesterification reaction, where the ethyl ester is treated with benzyl alcohol using a catalyst like sodium benzyloxide, yielding this compound.

An alternative approach begins directly with piperidine-4-carboxylic acid. The initial step involves the protection of the nitrogen atom with the Boc group. The subsequent intermediate, N-Boc-piperidine-4-carboxylic acid, is then esterified using benzyl bromide in the presence of a base such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF), to produce the desired benzyl ester. This two-step process offers a dependable route to the target compound.

Table 1: Common Starting Materials and Reagents for Derivatization

Starting Material N-Protecting Agent Esterification Agent Base
Ethyl Isonipecotate (Boc)₂O Benzyl Alcohol Triethylamine, Sodium Benzyloxide

Routes from N-Benzyl-4-piperidone Derivatives

An alternative synthetic pathway to this compound employs N-benzyl-4-piperidone as the key starting material. In this approach, the benzyl group is introduced early in the synthetic sequence, followed by the construction of the carboxylate moiety.

One notable method involves the Favorskii rearrangement of a derivative of N-benzyl-4-piperidone. For instance, treating N-benzyl-4-piperidone with chloroform (B151607) and a strong base like sodium hydroxide can generate an α-chlorinated intermediate, which subsequently undergoes rearrangement to form N-benzyl-piperidine-4-carboxylic acid. The synthesis is then completed by protecting the piperidine nitrogen with a Boc group and esterifying the carboxylic acid with benzyl alcohol.

Another strategy entails the conversion of N-benzyl-4-piperidone into the corresponding cyanohydrin through a reaction with a cyanide source, such as potassium cyanide. The cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid, N-benzyl-piperidine-4-carboxylic acid. The final steps involve N-Boc protection and benzyl esterification.

Furthermore, the Reimer-Tiemann reaction has been successfully applied to N-benzyl-4-piperidone to introduce a formyl group at the 3-position. This is followed by the oxidation of the resulting aldehyde to a carboxylic acid, removal of the N-benzyl group, N-Boc protection, and finally, benzyl esterification, constituting a multi-step yet effective synthetic route.

Stereoselective Synthetic Approaches

The development of stereoselective synthetic methods is of great importance in medicinal chemistry, as the three-dimensional arrangement of substituents on the piperidine ring can profoundly influence a compound's biological activity. While this compound itself is achiral, the principles of stereoselective synthesis are critical for the preparation of its chiral derivatives.

For example, the synthesis of chiral 3-substituted piperidine-4-carboxylic acid derivatives frequently utilizes asymmetric catalysis. One such approach is the enantioselective Michael addition of a nucleophile to an α,β-unsaturated ester precursor of the piperidine ring. The use of chiral catalysts, including organocatalysts or transition metal complexes with chiral ligands, can effectively control the stereochemical outcome of this addition, leading to the preferential formation of one enantiomer of the 3-substituted product.

Another powerful strategy involves the use of chiral auxiliaries. In this method, a chiral auxiliary is temporarily attached to the piperidine precursor to direct the stereoselective introduction of a substituent. Once the desired stereocenter has been established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Enzymatic resolutions also provide a valuable tool for separating racemic mixtures of piperidine-4-carboxylic acid derivatives. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer of a racemic ester, thereby enabling the separation of the two enantiomers.

Reaction Conditions Optimization and Yield Enhancement

In the N-Boc protection step, the selection of the appropriate base and solvent is critical. While triethylamine is a common choice, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used effectively. The reaction is typically conducted in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure good solubility of the reactants.

For the esterification of N-Boc-piperidine-4-carboxylic acid with benzyl bromide, polar aprotic solvents like DMF or acetonitrile (B52724) are often favored to promote the SN2 reaction. The choice of base, such as potassium carbonate or cesium carbonate, can significantly impact the reaction rate and yield. The addition of a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), can further enhance the reaction's efficiency, particularly in biphasic systems.

In the context of the Favorskii rearrangement, the concentration of the base and the reaction temperature are critical parameters that must be precisely controlled to prevent the formation of side products and to maximize the yield of the desired carboxylic acid.

Table 2: Optimized Conditions for Key Synthetic Steps

Reaction Step Reagents Solvent Temperature (°C) Key Optimization Factors
N-Boc Protection (Boc)₂O, Triethylamine Dichloromethane Room Temp Stoichiometry of (Boc)₂O, choice of base
Benzyl Esterification Benzyl Bromide, K₂CO₃ DMF 60-80 Choice of base and solvent, use of phase-transfer catalyst

Scalability Considerations in Synthetic Procedures

Transitioning a synthetic route from a laboratory setting to a pilot plant or industrial scale introduces a unique set of challenges that must be addressed to ensure the process is safe, economically viable, and environmentally sustainable. For the synthesis of this compound, several factors are paramount for a successful scale-up.

A primary consideration is the choice of reagents and solvents. On a large scale, the use of hazardous or costly reagents is generally minimized. For example, while benzyl bromide is an effective reagent for esterification, its lachrymatory nature and potential toxicity may necessitate specialized handling protocols and equipment. Consequently, alternative, less hazardous benzylating agents may be considered. Similarly, the use of large volumes of volatile and flammable solvents such as dichloromethane or ether can pose significant safety and environmental risks. Process chemists often aim to substitute these with safer and more sustainable alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Effective heat management is another critical aspect of scalability. Many of the reactions involved in the synthesis of this compound, including the N-Boc protection and esterification steps, can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway and to maintain precise control over the reaction. This typically requires the use of jacketed reactors equipped with advanced temperature control systems.

Purification methods must also be adapted for large-scale production. While chromatography is a common purification technique in the laboratory, it is often impractical and cost-prohibitive for large quantities. Instead, methods such as crystallization, distillation, and extraction are preferred for purifying multi-kilogram batches of the product and its intermediates. The development of a robust crystallization procedure for the final product is highly desirable to ensure high purity and ease of handling.

Finally, comprehensive process safety assessments are mandatory before any scale-up operation. This involves identifying potential hazards, such as the formation of unstable intermediates or the release of toxic gases, and implementing appropriate safety measures to mitigate these risks effectively.

Advanced Organic Transformations and Reactivity of Benzyl N Boc 4 Piperidinecarboxylate

Chemical Reactivity Profile of the Benzyl (B1604629) Ester Group

The benzyl ester group is a common carboxylic acid protecting group that exhibits its own characteristic reactivity, which can be selectively exploited in the presence of the N-Boc group.

Hydrolysis and Transesterification Reactions

The cleavage of the benzyl ester in Benzyl N-Boc-4-piperidinecarboxylate can be achieved through hydrolysis, typically under basic conditions (saponification), to yield the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This reaction is generally carried out using alkali metal hydroxides, such as lithium hydroxide (B78521) or sodium hydroxide, in a mixture of aqueous and organic solvents like THF or methanol (B129727). The N-Boc group is stable under these basic conditions, allowing for selective deprotection of the ester. semanticscholar.orgorganic-chemistry.org

Transesterification, the conversion of one ester to another, is also a feasible transformation. This can be catalyzed by acids or bases, or promoted by organometallic catalysts. organic-chemistry.orgwisc.edu For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst can yield a new ester at the C4 position. The choice of catalyst and reaction conditions is crucial to avoid premature cleavage of the acid-labile N-Boc group.

Reduction Reactions to Alcohols or Aldehydes

The benzyl ester can be reduced to the corresponding primary alcohol, (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol. This transformation is typically accomplished using powerful hydride reagents.

Reduction to Alcohols : Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of readily reducing esters to primary alcohols. ncert.nic.in However, its high reactivity can sometimes affect other functional groups. A milder alternative, sodium borohydride (NaBH4), is generally not reactive enough to reduce esters but can be used in combination with additives or under specific conditions. researchgate.net Catalytic hydrogenation is another key method for cleaving benzyl esters, a process known as hydrogenolysis. organic-chemistry.orgthieme-connect.de This reaction is often carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org These conditions are notably mild and orthogonal to the N-Boc protecting group, which is stable to catalytic hydrogenation. semanticscholar.org This method offers excellent chemoselectivity for deprotection of the benzyl group. epa.gov

Reduction to Aldehydes : The partial reduction of an ester to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than esters. This conversion requires carefully controlled conditions and specialized reagents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent used for this purpose, typically at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. ncert.nic.in Other specialized reagents, such as sodium aluminum hydrides with modified alkoxy ligands, have also been developed for the low-temperature reduction of esters to aldehydes. google.com

Deprotection Strategies of the N-Boc Group for Amine Liberation

The tert-butyloxycarbonyl (N-Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. semanticscholar.orgorganic-chemistry.org

Acid-Mediated Deprotection

The most common method for the removal of the N-Boc group is treatment with a strong acid. The generally accepted mechanism involves the initial protonation of the carbamate (B1207046) carbonyl oxygen. mdpi.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide. commonorganicchemistry.com The liberated piperidine (B6355638) nitrogen is then protonated by the acid, yielding the corresponding ammonium (B1175870) salt.

A variety of acids and solvent systems can be employed for this transformation, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate being the most prevalent. semanticscholar.orgreddit.com The choice of acid and solvent can be critical, especially when other acid-sensitive functional groups are present in the molecule. reddit.com Studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. nih.gov

Table 1: Common Acidic Conditions for N-Boc Deprotection
Acid ReagentSolventTypical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, 0 °C to RT semanticscholar.orgreddit.com
Hydrochloric Acid (HCl)1,4-Dioxane4M HCl in Dioxane, RT reddit.comacs.org
Hydrochloric Acid (HCl)Methanol / Ethyl AcetateSaturated solution, RT semanticscholar.org
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (B95107) (THF) / WaterAqueous H₃PO₄, RT to 50 °C organic-chemistry.org
p-Toluenesulfonic Acid (p-TsOH)DCM / THFStoichiometric or catalytic, RT mdpi.com

Alternative Deprotection Methods

While acidic cleavage is standard, several alternative methods have been developed to remove the N-Boc group under non-acidic or milder conditions, which can be advantageous for substrates containing acid-labile functionalities.

Lewis Acids : Various Lewis acids can catalyze the cleavage of the N-Boc group. The mechanism is similar to proton-catalyzed deprotection, involving coordination of the Lewis acid to the carbamate oxygen. acsgcipr.org Reagents such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc bromide (ZnBr₂) have been successfully employed. mdpi.comacsgcipr.org These methods can sometimes offer different selectivity compared to protic acids. acsgcipr.org

Thermal Deprotection : The N-Boc group can be removed by heating, often at temperatures above 100 °C. acs.org This thermolytic deprotection can be performed in various solvents or even under solvent-free conditions. researchgate.netscirp.org The efficiency of thermal deprotection can be enhanced by using high-boiling point solvents like trifluoroethanol (TFE) or by employing microwave irradiation, which can significantly accelerate the reaction. acs.orgresearchgate.net

Catalyst-Free Deprotection : An environmentally friendly approach involves the use of hot water as the reaction medium. At elevated temperatures (e.g., 90-150 °C), water can facilitate the hydrolysis of the N-Boc group without the need for any added acid or base catalyst. semanticscholar.org

Table 2: Alternative Methods for N-Boc Deprotection
MethodReagent/ConditionsTypical SolventReference
Lewis Acid CatalysisFeCl₃, AlCl₃, ZnBr₂, SnCl₄DCM, Acetonitrile (B52724) acsgcipr.org
Thermal (Conventional Heating)> 100 °CToluene, TFE, Methanol acs.orgacs.org
Thermal (Microwave)150 °CDioxane/Water reddit.com
Mechanochemicalp-Toluenesulfonic acid (solid)Solvent-free (ball milling) scirp.org
Catalyst-FreeWater, 90-150 °CWater semanticscholar.org

Nucleophilic Substitution Reactions at the Piperidine Ring

Direct nucleophilic substitution on the saturated C-H bonds of the piperidine ring is inherently challenging. Functionalization typically requires converting a C-H bond into a more reactive group or modifying an existing substituent. For this compound, the primary handle for substitution is the carboxylate group itself. However, modern synthetic methods have enabled the functionalization of other positions on the N-Boc-piperidine scaffold.

The α-position (C2 and C6) to the nitrogen is the most electronically activated site for deprotonation due to the inductive effect of the nitrogen atom. The use of a strong base, such as sec-butyllithium, often in the presence of a chelating agent like sparteine for asymmetric transformations, can achieve α-lithiation. core.ac.ukbeilstein-journals.org The resulting organolithium intermediate can then be trapped with various electrophiles to introduce substituents at the C2 position. beilstein-journals.org

Functionalization at the C4 position, beyond modifying the existing carboxylate, can be achieved through advanced C-H activation strategies. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for the C4 position of piperidines using specific directing groups attached to the piperidine framework. acs.org While the carboxylate in the title compound is not a directing group for this transformation, these methods illustrate the potential to functionalize the C4 position on a related N-Boc-piperidine core. Regiodivergent approaches, where the reaction outcome can be switched between different positions (e.g., C4 vs. C5 in related oxazinanes), have been developed by controlling ligand choice in a lithiation/transmetallation/cross-coupling sequence, highlighting the sophisticated strategies available for selective C-H functionalization. nih.gov

Cross-Coupling Reactions Involving Piperidine-4-carboxylate Scaffolds

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of piperidine-4-carboxylate scaffolds, these methods enable the introduction of diverse substituents, significantly expanding molecular complexity.

The formation of a bond between an aromatic or vinylic carbon (sp²) and a saturated carbon (sp³) is a critical transformation in drug discovery. tcichemicals.com For piperidine scaffolds, this often involves coupling at the C-4 position. While direct C-H activation at C-4 is a viable strategy, it can present challenges regarding regioselectivity. acs.org

Recent advancements have focused on utilizing visible light photoredox catalysts in combination with transition metals like nickel to facilitate these couplings. tcichemicals.com These methods can use readily available starting materials such as alkyl halides, alkyl carboxylic acids, and alkyl amines as coupling partners. tcichemicals.com For instance, a formal cross-coupling of alkyl amines with aryl carboxylic acids can be achieved by pre-activating the amine as a pyridinium salt and the acid as an N-acyl-glutarimide, followed by a nickel-catalyzed reductive cross-coupling. nih.gov This approach allows for the union of complex substrates and has been applied to the diversification of pharmaceutical compounds. nih.gov

Another strategy involves palladium-catalyzed C-H arylation. Mechanistic studies on piperidines have shown that directing groups can control the regioselectivity of the arylation, favoring the C-4 position. acs.org These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle, with the turnover-limiting step being influenced by factors such as the electronic nature of the aryl iodide coupling partner. acs.org

Table 1: Examples of C(sp²)–C(sp³) Cross-Coupling Strategies Applicable to Piperidine Scaffolds
Coupling PartnersCatalyst SystemKey FeaturesReference
Aryl Halides + Alkyl Carboxylic AcidsPhotoredox/Nickel CatalysisUtilizes readily available starting materials. tcichemicals.com
N-Acyl-glutarimides + Alkylpyridinium SaltsNickel CatalysisFormal cross-coupling of carboxylic acids and amines. nih.gov
Piperidine (with directing group) + Aryl IodidesPalladium CatalysisDirect C-H arylation at the C-4 position. acs.org

Decarboxylative coupling reactions utilize carboxylic acids as stable and abundant alkylating agents, offering an alternative to traditional organometallic reagents. acs.org The carboxylic acid group at the C-4 position of the N-Boc-piperidine scaffold (obtained after hydrolysis of the benzyl ester) is an ideal handle for such transformations.

These reactions can form both C-C and C-N bonds. For example, a metallaphotoredox approach has been developed for the decarboxylative coupling of N-hydroxyphthalimide (NHPI) esters of aliphatic carboxylic acids with polyfluoroaryl zinc reagents. nih.gov This method, employing synergistic photoredox and copper catalysis, effectively converts alkyl carboxylic acids into polyfluoroaryl compounds. nih.gov A related substrate, the NHPI ester of 1-benzoylpiperidine-4-carboxylic acid, has been successfully coupled using this strategy. nih.gov

Dual copper and photoredox catalysis also enables the decarboxylative coupling of alkyl carboxylic acids with a wide range of nitrogen nucleophiles, including heterocycles, amides, and sulfonamides. princeton.edu This protocol is notable for its broad substrate scope, mild reaction conditions (room temperature), and rapid reaction times. princeton.edu Furthermore, base-mediated, transition-metal-free methods have been developed for the decarboxylative amidation of carboxylic acids using dioxazolones, which can proceed with stereoretention for chiral substrates. nih.gov

Table 2: Decarboxylative Coupling Strategies for Piperidine-4-carboxylic Acids
Reaction TypeCoupling PartnerCatalyst/ReagentKey FeaturesReference
PolyfluoroarylationPolyfluoroaryl zinc reagentsIr photocatalyst / Cu(OTf)₂Installs polyfluoroaryl groups with varied fluorine content. nih.gov
C(sp³)–N CouplingNitrogen Nucleophiles (heterocycles, amides)Photoredox / Copper CatalysisBroad scope for N-alkylation at room temperature. princeton.edu
AmidationDioxazolonesBase-mediated (DBU)Transition-metal-free, stereoretentive for chiral acids. nih.gov

Functionalization of the Piperidine Core

Beyond cross-coupling at the C-4 carbon, the piperidine core of this compound offers two primary sites for further functionalization: the carboxylate group at C-4 and the nitrogen atom following removal of the Boc protecting group.

The benzyl ester at the C-4 position is a versatile functional group that can be converted into a variety of other moieties. A common initial step is hydrolysis to the corresponding N-Boc-piperidine-4-carboxylic acid, which can then participate in the decarboxylative reactions described above or be converted into other functional groups.

For example, the carboxylic acid can be activated and reacted with amines to form amides. Alternatively, the ester can be reduced. The use of reducing agents like diisobutylaluminium hydride (DIBAL-H) can convert the methyl ester of N-benzyl-4-piperidinecarboxylic acid into N-benzyl-4-piperidinemethanol, which can be further oxidized to the corresponding aldehyde. google.com This aldehyde is a valuable intermediate for reactions such as Knoevenagel condensation. researchgate.net The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrates further derivatization possibilities at this position. nih.gov

Direct functionalization of the C-4 C-H bond is also an emerging strategy. Rhodium-catalyzed C-H insertion reactions have been used to install arylacetate functionality at the C-4 position of piperidines, providing a direct route to positional analogues of methylphenidate. nih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. Its removal, typically under acidic conditions (e.g., with trifluoroacetic acid), uncovers the secondary amine, which is a nucleophilic site for a vast array of transformations. researchgate.net

Following Boc deprotection, the nitrogen can undergo various functionalization reactions:

N-Alkylation: Reaction with alkyl halides, such as benzyl bromide in the presence of a base, yields N-alkylated piperidines. google.com

N-Arylation: Palladium-catalyzed C-N cross-coupling reactions can be used to attach aryl groups to the piperidine nitrogen. nih.gov

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides to form amides. nih.gov This is a common strategy for introducing diverse substituents, as seen in the synthesis of N-benzoyl, N-adamantanoyl, and N-diphenylacetyl derivatives of piperidine. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated piperidines.

These modifications are fundamental in medicinal chemistry for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of piperidine-containing drug candidates.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Versatile Building Block in Pharmaceutical Synthesis

Benzyl (B1604629) N-Boc-4-piperidinecarboxylate is a highly valued intermediate in the synthesis of complex pharmaceutical compounds. Its utility stems from the presence of the piperidine (B6355638) ring, a common scaffold in many biologically active molecules, and the Boc (tert-butyloxycarbonyl) protecting group, which allows for controlled chemical transformations. This structure provides a reliable foundation for constructing intricate molecular architectures.

The compound's structure is particularly advantageous for creating 4-substituted piperidine derivatives. The ester functional group at the 4-position can be readily modified, and the Boc-protected nitrogen allows for selective reactions at other sites of the molecule. This strategic placement of functional groups makes it an ideal starting material for the synthesis of a diverse range of drug candidates.

Design and Synthesis of Drug Candidates Incorporating the Piperidine Core

The piperidine core, as featured in Benzyl N-Boc-4-piperidinecarboxylate, is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it an attractive framework for designing molecules that can interact with biological targets with high affinity and selectivity.

Development of Anticancer Agents

The piperidine moiety is a key structural feature in the design of various anticancer agents. For instance, research has demonstrated the synthesis of novel compounds with potential antiproliferative activity starting from piperidine-based scaffolds. These compounds are often designed to interact with specific targets involved in cancer cell growth and survival. The versatility of the piperidine ring allows for the introduction of various functional groups to optimize a compound's anticancer properties.

Synthesis of Neurologically Active Agents

The N-substituted 4-carboxypiperidine scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS). This structural motif is present in a number of neurologically active compounds. The ability to modify the substituent on the piperidine nitrogen and the carboxylate group allows for the fine-tuning of a molecule's properties to achieve desired interactions with CNS receptors and enzymes.

Integration into Bromodomain Inhibitors and Kinase Inhibitors

The piperidine scaffold is also a critical component in the development of inhibitors for bromodomains and kinases, which are important targets in oncology and inflammation. The structural features of this compound provide a framework for the synthesis of molecules that can fit into the binding sites of these proteins. The ability to elaborate on the piperidine core allows for the optimization of potency and selectivity for the desired biological target.

Application in GPCR Modulators and Antiviral Agents (for related structures)

While direct applications of this compound in the synthesis of GPCR modulators and antiviral agents are part of a broader chemical space, related piperidine structures are extensively used in these areas. The piperidine ring serves as a scaffold to orient functional groups in a way that allows for specific interactions with G-protein coupled receptors (GPCRs) and viral proteins. This highlights the adaptability of the piperidine core in designing molecules with diverse therapeutic applications.

Exploration of the N-Benzyl Piperidine Motif in Drug Discovery

The N-benzyl piperidine motif is a recurring structural element in a multitude of biologically active compounds. This specific arrangement, where a benzyl group is attached to the nitrogen atom of a piperidine ring, is found in a variety of therapeutic agents. The presence of the benzyl group can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. The exploration of this motif continues to be an active area of research in the quest for new and improved drugs.

Stereochemical Aspects of Potency and Toxicity

The introduction of chirality into piperidine scaffolds, such as the one in this compound, is a critical strategy in modern drug design. The spatial arrangement of substituents on the piperidine ring can have a profound impact on a molecule's pharmacological profile. Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals and drug candidates. nih.gov

The strategic use of stereochemistry in piperidine-containing molecules offers several advantages in drug discovery. nih.gov By creating specific stereoisomers, medicinal chemists can enhance the biological activity and selectivity of a drug candidate for its intended target. nih.gov This is because the three-dimensional structure of a drug molecule must precisely complement its biological target, and often only one stereoisomer fits correctly. Furthermore, introducing chirality can modulate crucial physicochemical properties like solubility and lipophilicity, which affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. nih.gov Importantly, this approach can also be used to mitigate off-target effects and reduce toxicity, such as hERG cardiac toxicity, leading to safer drug candidates. nih.gov

Table 1: Benefits of Introducing Chiral Piperidine Scaffolds in Drug Design

Benefit Description
Enhanced Potency & Selectivity The specific 3D arrangement of a chiral molecule can lead to a better fit with the biological target, increasing efficacy and reducing off-target binding. nih.gov
Modulated Physicochemical Properties Chirality can influence properties like solubility and lipophilicity, which are key determinants of a drug's pharmacokinetic profile. nih.gov
Improved Pharmacokinetics Optimization of the stereocenter can lead to better absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.gov

| Reduced hERG Toxicity | Strategic placement of chiral centers can help minimize interaction with the hERG potassium channel, a common cause of cardiac toxicity. nih.gov |

Cation-π Interactions in Target Protein Binding

The N-benzylpiperidine motif is a versatile tool in drug design, partly because of its ability to engage in crucial cation-π interactions with biological targets. nih.gov These are noncovalent, attractive forces between a cation—in this case, the protonated nitrogen of the piperidine ring—and the electron-rich face of an aromatic amino acid residue like tyrosine, tryptophan, or phenylalanine within a protein's binding site. nih.govwikipedia.org

These interactions are energetically significant and play a key role in molecular recognition and the stability of protein-ligand complexes. wikipedia.orgacs.org For example, in the design of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, such as donepezil, the N-benzylpiperidine fragment is crucial. nih.govsigmaaldrich.com The piperidinyl nitrogen becomes protonated at physiological pH and forms a vital cation-π interaction with aromatic residues in the active site of the AChE enzyme, contributing significantly to the inhibitor's binding affinity and potency. nih.gov Quantum chemical studies and analysis of protein database structures show that while the gas-phase interaction strength is very high, it is moderated by the surrounding biological environment. nih.gov Interestingly, while lysine (B10760008) has a stronger gas-phase interaction, arginine often forms more favorable cation-π bonds in the context of a protein environment due to a better balance of electrostatic and dispersion forces. acs.orgnih.gov

| Environmental Influence | The interaction strength is modulated by the surrounding dielectric medium of the protein environment. nih.gov |

Scaffold-Based Drug Design and Structure-Activity Relationship (SAR) Studies

The core structure of this compound is an example of an N-benzylpiperidine scaffold, which is a privileged fragment in medicinal chemistry. This scaffold serves as a foundational template for developing new drugs through systematic modification and subsequent structure-activity relationship (SAR) studies. sigmaaldrich.comnih.gov SAR studies involve synthesizing and testing a series of related compounds to understand how specific structural changes affect biological activity.

A prominent example is the rational design of new multi-target inhibitors for Alzheimer's disease based on the structure of donepezil. sigmaaldrich.com Researchers use the N-benzylpiperidine core and systematically alter different parts of the molecule to improve its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). sigmaaldrich.com These modifications can include changing substituents on the benzyl ring or altering the piperidine portion to enhance interactions with key amino acid residues in the enzyme's active site. sigmaaldrich.comnih.gov In one such study, the designed derivative 4a showed significantly improved potency against both enzymes compared to the parent structure, validating the in silico design and modeling. sigmaaldrich.com This scaffold-based approach is not limited to neurodegenerative diseases; piperidine derivatives are also being investigated as inhibitors of targets like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) for treating tuberculosis. nih.gov

Table 3: Example of SAR in N-benzyl-piperidine Derivatives for AChE/BuChE Inhibition

Compound Target Enzyme IC₅₀ (µM) Binding Free Energy (kcal/mol)
4a AChE 2.08 ± 0.16 -36.69 ± 4.47
4a BuChE 7.41 ± 0.44 -32.23 ± 3.99

Data derived from a study on multitarget-directed AChE/BuChE inhibitors. sigmaaldrich.com

Precursors for Radiolabeled Tracers

The N-benzylpiperidine scaffold, protected in the form of this compound, is a valuable precursor for the synthesis of radiolabeled tracers used in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. researchgate.net

To create a PET tracer, a short-lived positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), is incorporated into a biologically active molecule. The Boc-protected piperidine structure is ideal for this, as the Boc group can be removed to allow for further chemical modification, including the attachment of the radioisotope or moieties containing it. acs.org For instance, derivatives like N-(n-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide have been developed as potential PET ligands for imaging sigma receptors, which are overexpressed in certain breast cancers. nih.gov Similarly, other research has focused on developing ¹⁸F-labeled tracers with a 4-(4-fluorobenzyl)piperidine core to image NR2B-containing NMDA receptors in the brain, although challenges with in vivo stability were noted. nih.gov These examples highlight the utility of the N-benzylpiperidine framework as a starting point for creating novel molecular probes for PET imaging in oncology and neuroscience. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzyl (B1604629) N-Boc-4-piperidinecarboxylate, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of Benzyl N-Boc-4-piperidinecarboxylate, distinct signals corresponding to the aromatic protons of the benzyl group, the protons of the piperidine (B6355638) ring, and the protons of the tert-butoxycarbonyl (Boc) protecting group are observed.

For instance, the aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.16–7.45 ppm. uva.nl The benzylic protons (CH₂) adjacent to the oxygen atom of the carboxylate group are often observed as a singlet around δ 5.13 ppm. The protons on the piperidine ring exhibit complex splitting patterns and appear at various chemical shifts. For example, the protons at positions 2 and 6 of the piperidine ring can show broad multiplets, while the protons at positions 3 and 5, and the proton at position 4, will also have characteristic signals. The nine equivalent protons of the tert-butyl group of the Boc protecting group characteristically appear as a sharp singlet at approximately δ 1.48 ppm. uva.nl

Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures

Proton Type Typical Chemical Shift (δ) in ppm Multiplicity Reference
Aromatic (Benzyl) 7.16 - 7.45 Multiplet uva.nl
Benzylic (CH₂) ~5.13 Singlet/Multiplet uva.nl
Piperidine Ring Variable (e.g., 1.57-1.90, 2.91) Multiplets, Triplets uva.nl
Boc Group (tert-butyl) ~1.48 Singlet uva.nl

It is important to note that the exact chemical shifts and multiplicities can vary depending on the solvent used and the specific conformation of the molecule. illinois.edupdx.edu For example, in some cases, the protons of the piperidine ring can show overlapping multiplets, making definitive assignment challenging without further 2D NMR experiments. uva.nl

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum include those for the carbonyl carbons of the benzyl ester and the Boc group, the aromatic carbons, the carbons of the piperidine ring, and the carbons of the tert-butyl group. The carbonyl carbon of the ester typically resonates around δ 175 ppm, while the carbonyl of the Boc group is found near δ 155 ppm. The aromatic carbons of the benzyl group show signals in the region of δ 128–136 ppm. The carbons of the piperidine ring appear at various shifts, for instance, the carbon at position 4 (C-4) and the carbons at positions 2 and 6 (C-2, C-6) will have characteristic resonances. The quaternary carbon of the Boc group is typically observed around δ 80 ppm, and the methyl carbons of the Boc group appear at approximately δ 28 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound and Analogs

Carbon Type Typical Chemical Shift (δ) in ppm Reference
Ester Carbonyl ~175
Boc Carbonyl ~155
Aromatic (Benzyl) 128 - 136 researchgate.net
Piperidine Ring Variable researchgate.net
Boc Quaternary Carbon ~80
Boc Methyl Carbons ~28

The precise chemical shifts in ¹³C NMR are also influenced by the solvent and experimental conditions. illinois.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected, providing the molecular weight. For this compound (C₁₈H₂₅NO₄), the expected monoisotopic mass is approximately 319.1783 g/mol . The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways include the loss of the Boc group, the benzyl group, or parts of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula. For example, HRMS can confirm the molecular formula C₁₈H₂₅NO₄ by measuring the mass-to-charge ratio to several decimal places.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity analysis of this compound. sielc.com In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

A typical HPLC method for this compound might utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape. sielc.com The retention time of the compound is a characteristic property under specific HPLC conditions. Chiral HPLC can also be employed to separate enantiomers if the molecule is chiral. mdpi.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions in real-time. libretexts.org In the synthesis of this compound, which could be formed, for example, via the esterification of N-Boc-4-piperidinecarboxylic acid with benzyl bromide, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. libretexts.org The plate is then developed in a suitable solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate. The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase.

The starting materials, N-Boc-4-piperidinecarboxylic acid (a polar compound) and benzyl bromide (less polar), will have distinct Retention Factor (R_f) values. The product, this compound, will have its own characteristic R_f value, typically intermediate between the starting materials. As the reaction proceeds, the spots corresponding to the reactants will diminish in intensity, while the spot for the product will intensify. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. Visualization can be achieved using UV light, which reveals the aromatic benzyl group, or by staining with a chemical reagent such as potassium permanganate (B83412) or phosphomolybdic acid. epfl.ch

Table 1: Hypothetical TLC Data for Synthesis of this compound

CompoundR_f Value (4:1 Hexanes:Ethyl Acetate)Visualization Method
N-Boc-4-piperidinecarboxylic Acid0.15Potassium Permanganate Stain
Benzyl Bromide0.80UV Light (254 nm)
This compound0.55UV Light (254 nm) / Stain

Note: R_f values are illustrative and can vary based on specific TLC plate, solvent mixture, and laboratory conditions.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques are crucial for identifying the functional groups present in a molecule, thereby confirming the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. thermofisher.com The resulting spectrum provides a molecular fingerprint, with characteristic peaks corresponding to different functional groups. biomedscidirect.com For this compound, the key absorptions confirm the presence of the benzyl ester and the Boc-protecting group.

The spectrum is dominated by two strong carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1735 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group is observed at a lower wavenumber, around 1690 cm⁻¹. The C-O stretching vibrations of the ester and carbamate groups are found in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching from the piperidine and Boc groups are seen just below 3000 cm⁻¹, while aromatic C-H stretching from the benzyl group appears just above 3000 cm⁻¹.

Table 2: Key FT-IR Peaks for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3030Aromatic C-HStretching
2975, 2860Aliphatic C-HStretching
~1735Ester C=OStretching
~1690Carbamate C=O (Boc)Stretching
1605, 1495, 1455Aromatic C=CStretching
~1270, ~1160C-OStretching
~1140C-NStretching

Note: Peak positions are approximate and based on typical values for these functional groups. researchgate.netieeesem.com

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. nih.gov While IR spectroscopy is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations of the benzyl ring would be particularly prominent. The symmetric stretching of the piperidine ring and the C-C bonds of the tert-butyl group would also produce strong signals. The carbonyl stretches are also observable in Raman, though often weaker than in IR. This complementary data helps to build a complete picture of the molecule's vibrational framework. nih.govresearchgate.net

Table 3: Expected FT-Raman Shifts for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3060Aromatic C-HStretching
2900-3000Aliphatic C-HStretching
~1735, ~1690C=O (Ester, Carbamate)Stretching
~1605Aromatic RingSymmetric "Breathing" Mode
~1000Aromatic RingTrigonal Ring Breathing
800-950Piperidine RingRing Puckering/Breathing

Note: Raman shifts are approximate and based on analogous structures. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. scielo.org.za The chromophore in this compound is the benzyl group. The aromatic ring contains π-electrons that can be excited to higher energy orbitals.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands characteristic of a monosubstituted benzene (B151609) ring. These absorptions are due to π → π* transitions. researchgate.net A strong absorption band, known as the E2-band, is typically observed around 200-220 nm. A weaker, fine-structured band, the B-band, is characteristic of the benzene ring and appears around 250-270 nm. The presence of these absorption maxima confirms the incorporation of the benzyl group into the molecule's structure. researchgate.net

Table 4: Expected UV-Vis Absorption for this compound

λ_max (nm)Type of TransitionChromophore
~265π → π* (B-band)Benzene Ring
~210π → π* (E2-band)Benzene Ring

Note: Wavelengths are approximate and can be influenced by the solvent. researchgate.netresearchgate.net

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₈H₂₅NO₄. enovationchem.com This analysis is a fundamental check of purity and empirical formula confirmation.

The molecular weight of C₁₈H₂₅NO₄ is 319.40 g/mol . The theoretical elemental composition is calculated based on the atomic weights of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00).

Table 5: Elemental Analysis Data for this compound (C₁₈H₂₅NO₄)

ElementTheoretical %
Carbon (C)67.69%
Hydrogen (H)7.89%
Nitrogen (N)4.39%
Oxygen (O)20.04%

Any significant deviation between experimental and theoretical values would indicate the presence of impurities, such as residual solvents or starting materials.

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and sustainable synthetic processes. unibo.it This includes the synthesis of piperidine-containing molecules like benzyl (B1604629) N-Boc-4-piperidinecarboxylate. Key areas of research include:

Catalysis: The use of reusable and non-toxic catalysts is a significant area of focus. For instance, a surface single-atom alloy Ru1CoNP/HAP catalyst has been developed for the one-pot conversion of furfural, a bio-based platform chemical, to piperidine (B6355638). nih.gov This method offers high yields under mild conditions. nih.gov Similarly, iodine, a cheap and water-tolerant catalyst, has been used in combination with piperidine for the one-pot, three-component synthesis of coumarin-3-carboxamides. nih.gov

Alternative Solvents and Reagents: Researchers are exploring the use of greener solvents and reagents to minimize hazardous waste. unibo.itmdpi.com For example, ammonium (B1175870) formate (B1220265) with palladium on carbon has been used for the efficient reduction of pyridine (B92270) N-oxides to piperidines, avoiding the use of strong acids and harsh reagents. organic-chemistry.org

One-Pot Reactions: Multi-component reactions (MCRs) are being developed to synthesize complex molecules like coumarin-3-carboxamides in a single step, which is a more efficient and sustainable approach compared to traditional multi-step syntheses. nih.gov

These advancements align with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis. unibo.itresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: The synthesis of piperidines has been successfully demonstrated using continuous flow reactions. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes. organic-chemistry.org This method is also scalable, highlighting its potential for industrial applications. organic-chemistry.org

Automated Synthesis: Automated synthesis platforms are being utilized for the rapid elaboration of fragment hits in drug discovery. acs.org This allows for the efficient generation of diverse libraries of compounds for screening, accelerating the drug discovery process. acs.org

The integration of these technologies with the synthesis of benzyl N-Boc-4-piperidinecarboxylate and its derivatives holds significant promise for the rapid and efficient production of these important molecules.

Exploration of Novel Therapeutic Targets for Piperidine-Containing Molecules

The piperidine scaffold is a common feature in many pharmaceuticals, and researchers continue to explore its potential in targeting a wide range of diseases. nih.govencyclopedia.pub

Therapeutic AreaTargetExample of Piperidine Derivative's Role
Cancer Farnesyltransferase (FTase)A novel series of piperidine derivatives have been identified as potent FTase inhibitors, with potential applications in cancer therapy. acs.org
Cancer Androgen Receptor (AR)A piperidine derivative, compound 17a, has shown anti-prostate cancer activity by inhibiting the proliferation of PC3 prostate cancer cells. nih.gov
Alzheimer's Disease Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)N-benzyl-piperidine derivatives have been designed as multitarget-directed inhibitors of AChE and BuChE, showing promise for the treatment of Alzheimer's disease. nih.govnih.gov
Infectious Diseases VariousPiperidine derivatives have shown potential as antibacterial and antifungal agents. ajchem-a.com

The unique ability of the piperidine ring to interact with various biological targets makes it a valuable scaffold for the development of new drugs for a multitude of diseases. clinmedkaz.org

Advanced Rational Drug Design Utilizing Computational Tools for this compound Derivatives

Computational tools are playing an increasingly important role in the rational design of new drugs. These tools allow for the prediction of a compound's properties and its interaction with biological targets, guiding the synthesis of more effective and targeted therapies. clinmedkaz.org

In Silico Screening: Computational methods are used to screen large libraries of virtual compounds to identify potential drug candidates. clinmedkaz.org

Molecular Docking and Dynamics: These techniques are used to predict the binding mode and affinity of a ligand to its target protein, providing insights into the structure-activity relationship. nih.gov For example, computational docking and molecular dynamics studies have been used to understand the interaction of N-benzyl-piperidine derivatives with acetylcholinesterase and butyrylcholinesterase. nih.gov

ADMET Prediction: Computational models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov

The integration of these computational tools into the drug discovery process for this compound derivatives is expected to accelerate the development of new and improved medicines.

Application in New Material Science Research

While the primary focus of research on this compound has been in the pharmaceutical field, its unique chemical structure also presents opportunities for applications in materials science. Piperidine derivatives are known to be used in various industrial applications, including as modifiers and stabilizers in plastics and electronics. researchgate.net The synthesis of carboranyl-containing derivatives of β-arylaliphatic acids, which can be reacted with amines like piperidine, is being explored for potential applications in Boron Neutron Capture Therapy (BNCT) and advanced materials. mdpi.com Further research may uncover novel applications for this versatile compound in the development of new materials with unique properties.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Benzyl N-Boc-4-piperidinecarboxylate?

  • Methodological Answer : The synthesis typically involves Boc protection of 4-piperidinecarboxylic acid derivatives. Key steps include:

  • Boc Protection : Reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA) in dichloromethane (DCM) at 0–25°C .
  • Esterification : Subsequent benzylation of the carboxylate group using benzyl bromide and a base (e.g., K₂CO₃) in DMF or acetonitrile .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
    • Critical Considerations : Monitor reaction progress via TLC or LC-MS. Anhydrous conditions are essential to avoid Boc group hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include C=O stretches (Boc carbamate: ~1680–1700 cm⁻¹; ester: ~1720–1740 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
  • NMR :
  • ¹H NMR : δ 1.4–1.5 ppm (Boc tert-butyl), δ 3.5–4.5 ppm (piperidine protons), δ 5.1–5.2 ppm (benzyl CH₂), δ 7.3–7.4 ppm (aromatic protons) .
  • ¹³C NMR : δ 28–30 ppm (Boc CH₃), δ 80 ppm (Boc quaternary C), δ 155–160 ppm (carbamate/ester C=O) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 334.2 (C₁₉H₂₇NO₄) .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer :

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation/contact; wash skin immediately with water if exposed .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis of the Boc group .
  • Waste Disposal : Segregate as halogen-free organic waste; consult certified disposal services .

Advanced Research Questions

Q. How does the Boc group influence regioselectivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The Boc group sterically shields the piperidine nitrogen, directing nucleophiles (e.g., Grignard reagents) to attack at the carboxylate ester. Computational studies (DFT) show reduced electron density at the carbamate carbonyl due to resonance stabilization, further favoring ester reactivity .
  • Experimental Validation : Compare reaction outcomes with Boc-protected vs. unprotected analogs using kinetic assays or NMR monitoring .

Q. What role does this compound play as an intermediate in drug discovery?

  • Methodological Answer : It serves as a precursor for:

  • Anticancer Agents : Functionalization at the piperidine nitrogen (e.g., alkylation) yields kinase inhibitors .
  • Neurological Therapeutics : Deprotection of the Boc group generates secondary amines for serotonin receptor ligands .
    • Case Study : Methyl 1-Boc-4-piperidinecarboxylate (a derivative) was used to synthesize N-phenylpropanamide analogs with demonstrated analgesic activity .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of derivatives?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Predicts electron transfer properties and reactivity. For this compound, HOMO localizes on the benzyl group, suggesting oxidative susceptibility .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The piperidine ring aligns with hydrophobic pockets, while the ester group forms hydrogen bonds .
    • Validation : Correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays .

Q. How do stability profiles vary under acidic, basic, or thermal conditions?

  • Methodological Answer :

  • Acidic Conditions : Boc group hydrolyzes rapidly (t₁/₂ < 1 hr in 1M HCl), yielding benzyl 4-piperidinecarboxylate .
  • Basic Conditions : Ester hydrolysis dominates (e.g., NaOH/MeOH), forming 4-piperidinecarboxylic acid derivatives .
  • Thermal Stability : Decomposes above 150°C (DSC data); store below 25°C to prevent degradation .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Gaps : Some SDS report "no known hazards" , while others note skin/eye irritation .
  • Risk Mitigation : Conduct in vitro assays (e.g., Draize test for irritation) and consult multiple SDS. Default to PPE and hazard controls regardless of conflicting data .

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